

Terodiline Hydrochloride in DMSO: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: Terodiline Hydrochloride

Cat. No.: B1214920

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **terodiline hydrochloride** when dissolved in dimethyl sulfoxide (DMSO). **Terodiline hydrochloride**, a compound with both anticholinergic and calcium channel blocking activities, is frequently utilized in in vitro studies, necessitating a thorough understanding of its behavior in this common solvent. This document summarizes available data, outlines detailed experimental protocols for characterization, and provides visual workflows to aid in experimental design.

Solubility of Terodiline Hydrochloride in DMSO

Terodiline hydrochloride exhibits good solubility in DMSO, a critical factor for the preparation of stock solutions for in vitro assays. The reported solubility values from various suppliers are summarized below.

Quantitative Solubility Data

Supplier/Source	Reported Solubility in DMSO	Molar Concentration (approx.)	Notes
Sigma-Aldrich	>20 mg/mL[1]	>62.9 mM	-
MedchemExpress	40 mg/mL[2]	125.8 mM	Requires ultrasonic and warming. Hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is recommended.
TargetMol	100 mg/mL	314.6 mM	Sonication is recommended.

Note: The molecular weight of **terodiline hydrochloride** is approximately 317.9 g/mol .

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard equilibrium solubility assessment.

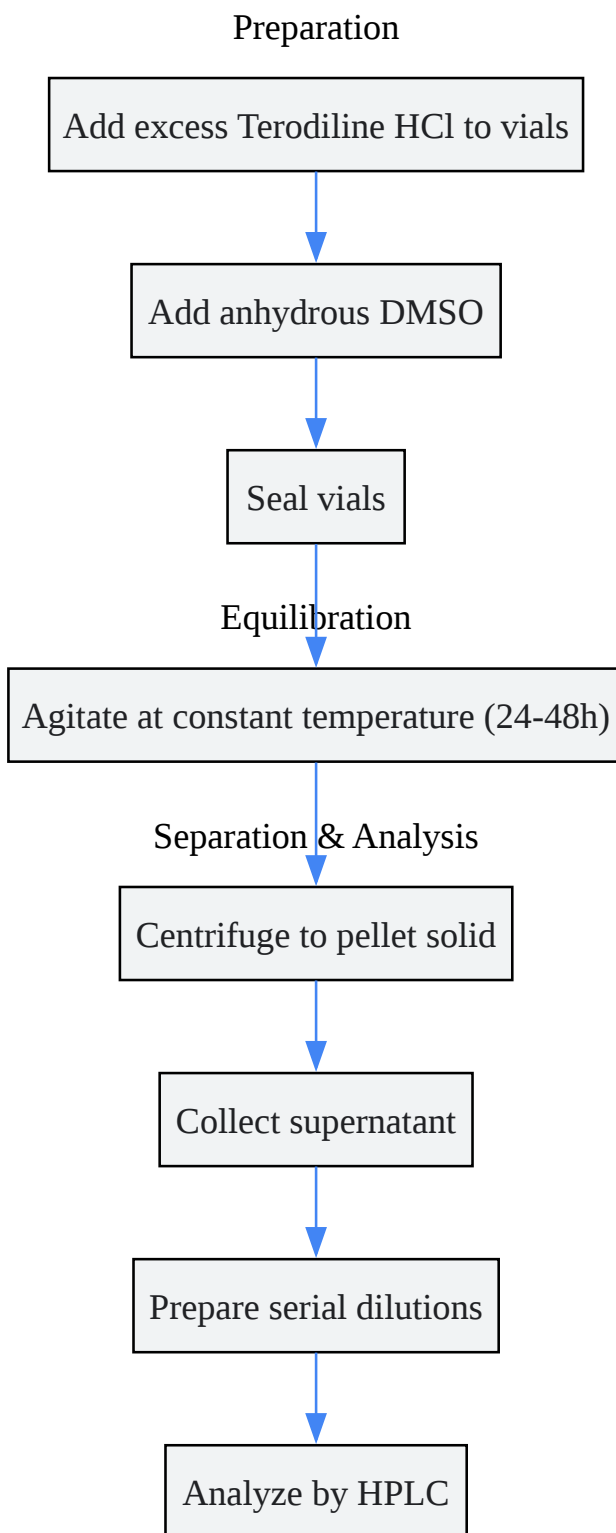
Materials:

- **Terodiline hydrochloride** powder
- Anhydrous DMSO
- Calibrated analytical balance
- Vortex mixer
- Thermostatically controlled shaker or rotator
- Microcentrifuge
- Calibrated positive displacement pipette

- HPLC system with a suitable column (e.g., C18) and UV detector
- Volumetric flasks and other standard laboratory glassware

Procedure:

- Add an excess amount of **terodiline hydrochloride** powder to a series of vials.
- To each vial, add a precise volume of anhydrous DMSO.
- Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
- Centrifuge the vials at a high speed to pellet the undissolved solid.
- Carefully remove an aliquot of the supernatant, ensuring no solid material is disturbed.
- Prepare a series of dilutions of the supernatant in DMSO.
- Analyze the diluted samples by a validated HPLC method to determine the concentration of **terodiline hydrochloride**.
- The solubility is reported as the mean concentration from replicate measurements.



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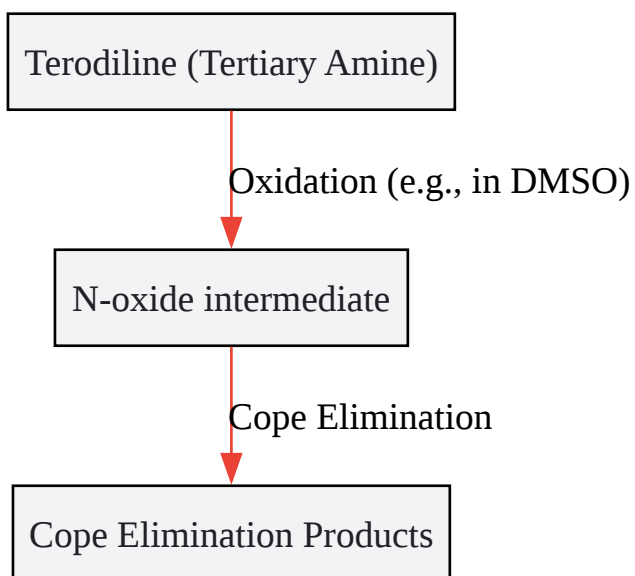
Shake-Flask Solubility Determination Workflow.

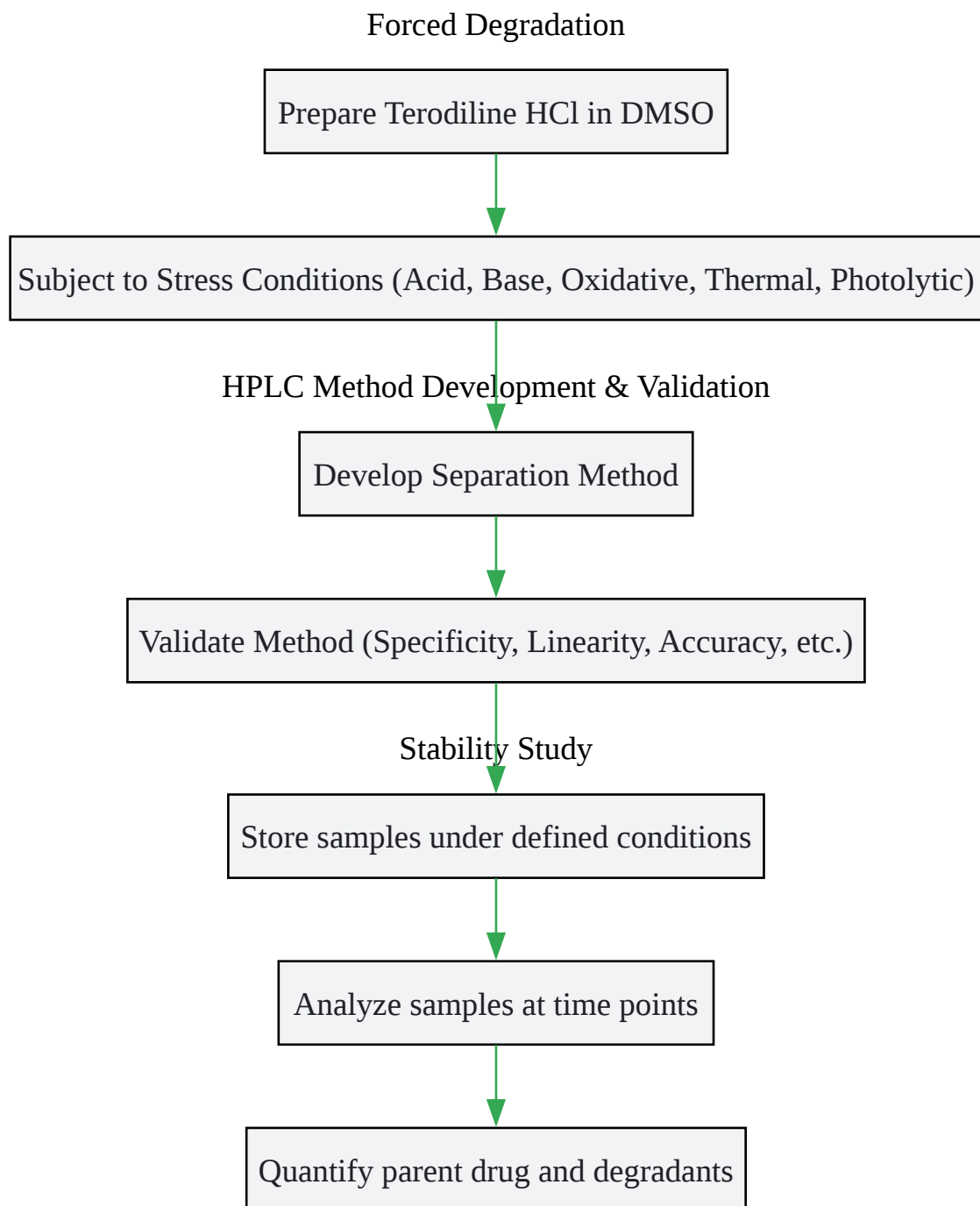
Stability of Terodiline Hydrochloride in DMSO

While specific quantitative stability data for **terodiline hydrochloride** in DMSO is not extensively available in peer-reviewed literature, general guidelines for storing stock solutions suggest they are stable for up to one month at -20°C and for up to six months at -80°C . However, for rigorous experimental work, it is crucial to perform stability studies.

Potential Degradation Pathway

Terodiline is a tertiary amine. In the presence of an oxidant and heat, tertiary amines can undergo an oxidation-Cope elimination pathway. While DMSO is a relatively stable solvent, it can act as an oxidant under certain conditions. The proposed, though not experimentally confirmed for terodiline, degradation pathway is illustrated below.





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